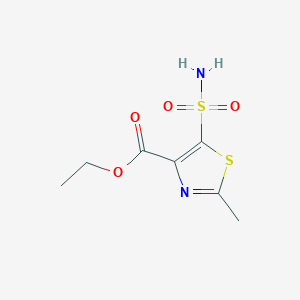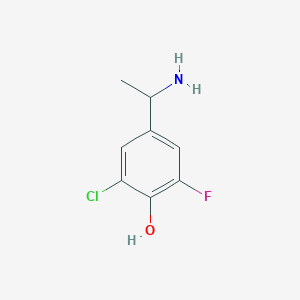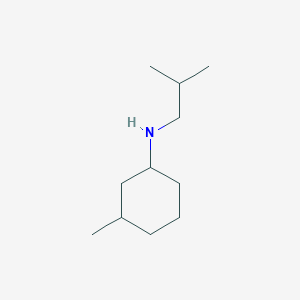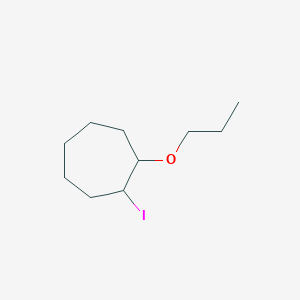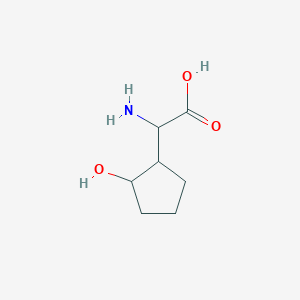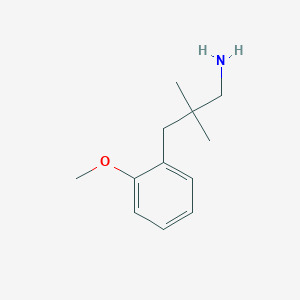
(3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL is a chiral compound featuring an amino group, a fluorinated pyridine ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoropyridine and ®-3-amino-1-propanol.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, followed by nucleophilic substitution to introduce the amino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the amino group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Ketones or aldehydes.
Reduced Derivatives: Modified pyridine rings or amino groups.
Substituted Derivatives: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
(3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in the body.
Pathways: It may modulate signaling pathways related to neurotransmission or inflammation.
Effects: The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(4-fluoro(3-pyridyl))propan-1-OL: Similar structure but with a different position of the fluorine atom.
(3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL: Chlorine atom instead of fluorine.
(3R)-3-Amino-3-(6-methyl(3-pyridyl))propan-1-OL: Methyl group instead of fluorine.
Uniqueness
(3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL is unique due to:
Fluorine Substitution: The presence of a fluorine atom enhances its lipophilicity and metabolic stability.
Chirality: The (3R) configuration may confer specific biological activity and selectivity.
Properties
Molecular Formula |
C8H11FN2O |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-(6-fluoropyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H11FN2O/c9-8-2-1-6(5-11-8)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m1/s1 |
InChI Key |
SBVMSJYNKBOPDB-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=NC=C1[C@@H](CCO)N)F |
Canonical SMILES |
C1=CC(=NC=C1C(CCO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


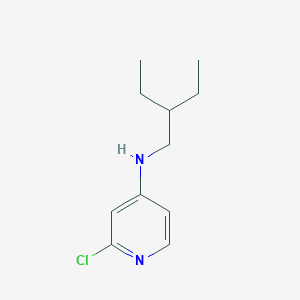
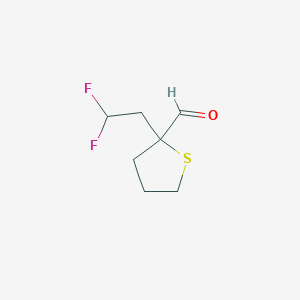

![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13296956.png)
